molecular formula C9H9BrClN5O B6004560 N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride

Cat. No.: B6004560
M. Wt: 318.56 g/mol
InChI Key: YXUOIIGDODIOPF-UHFFFAOYSA-N
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Description

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 4th position, and a guanidine group attached to the 2-quinazolinyl moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Properties

IUPAC Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O.ClH/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12;/h1-3H,(H5,11,12,13,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUOIIGDODIOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with anthranilic acid derivatives.

    Bromination: The anthranilic acid derivative is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide.

    Cyclization: The brominated intermediate undergoes cyclization with formamide or a similar reagent to form the quinazoline ring.

    Oxidation: The resulting compound is oxidized to introduce the oxo group at the 4th position.

    Formation of Hydrochloride Salt: The compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Reduction Reactions: The oxo group at the 4th position can be reduced to a hydroxyl group.

    Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products with various substituents at the 6th position.

    Reduction: Formation of 4-hydroxy derivatives.

    Oxidation: Introduction of additional oxo or hydroxyl groups.

Scientific Research Applications

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinazoline ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride
  • N-(6-fluoro-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride
  • N-(6-iodo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride

Uniqueness

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

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